Draflazin

Übersicht

Beschreibung

Draflazin ist ein potenter Inhibitor von equilibrativen Nukleosidtransportern, der speziell auf den equilibrativen Nukleosidtransporter 1 abzielt. Diese Verbindung ist bekannt für ihre kardioprotektiven Eigenschaften, da sie die rezeptorvermittelten Wirkungen von Adenosin im ischämischen Myokard potenziert .

Wissenschaftliche Forschungsanwendungen

Draflazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in Studien verwendet, die Nukleosidtransportinhibitoren beinhalten.

Biologie: Untersucht für seine Rolle bei der Modulation von Adenosinspiegeln in biologischen Systemen.

Medizin: Erforscht für seine kardioprotektiven Wirkungen, insbesondere bei Erkrankungen, die mit Ischämie und Reperfusionsverletzungen einhergehen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Nukleosidtransporter abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es den equilibrativen Nukleosidtransporter 1 hemmt und so die extrazelluläre Konzentration von Adenosin erhöht. Dies führt zu einer verstärkten Aktivierung von Adenosinrezeptoren, die verschiedene kardioprotektive Wirkungen vermitteln, darunter Vasodilatation, entzündungshemmende Reaktionen und Schutz vor ischämischen Schäden .

Wirkmechanismus

Target of Action

Draflazine primarily targets the equilibrative nucleoside transporter 1 (ENT1) . ENT1 plays a crucial role in the regulation of extracellular adenosine concentrations . By inhibiting ENT1, Draflazine increases adenosine concentrations, which can have various downstream effects .

Mode of Action

Draflazine acts as a potent inhibitor of the ENT1 transporter . It exhibits a high degree of selectivity for ENT1 over ENT2 . This inhibition of ENT1 leads to an increase in extracellular adenosine concentrations .

Pharmacokinetics

It’s known that the compound exhibits non-linear red blood cell partitioning . This suggests that Draflazine binds to the nucleoside transporter on red blood cells in a capacity-limited manner . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Draflazine.

Result of Action

The primary result of Draflazine’s action is an increase in extracellular adenosine concentrations due to the inhibition of ENT1 . This can potentiate the biological effects of adenosine . .

Biochemische Analyse

Biochemical Properties

Draflazine interacts primarily with the equilibrative nucleoside transporter 1 (ENT1), exhibiting a high degree of selectivity over ENT2 . ENT1 is a crucial protein involved in the transport of nucleosides across cell membranes. By inhibiting ENT1, Draflazine can impact various biochemical reactions, particularly those involving nucleosides.

Cellular Effects

Draflazine’s primary cellular effect is the inhibition of ENT1, which can influence various cellular processes. For instance, ENT1 plays a crucial role in adenosine transport, a molecule involved in numerous cellular functions, including energy transfer and signal transduction . By inhibiting ENT1, Draflazine can potentially disrupt these processes, leading to various cellular effects.

Molecular Mechanism

Draflazine exerts its effects at the molecular level primarily through its interaction with ENT1. It binds to ENT1, inhibiting the transporter’s function and thereby disrupting the normal transport of nucleosides across the cell membrane . This can lead to changes in cellular metabolism and gene expression, as nucleosides play key roles in these processes.

Temporal Effects in Laboratory Settings

The temporal effects of Draflazine in laboratory settings have been observed in studies where it was administered as a 15 min intravenous infusion. Plasma and whole blood concentrations were measured up to 32 hours post-dose . The pharmacokinetics of Draflazine in blood were determined and characterized by a two-compartment pharmacokinetic model .

Metabolic Pathways

Nucleosides are key components of nucleotides, which are essential for various metabolic processes, including DNA replication and energy metabolism .

Transport and Distribution

Draflazine’s transport and distribution within cells and tissues are closely tied to its interaction with ENT1. As an ENT1 inhibitor, Draflazine can influence the transport and distribution of nucleosides within cells

Subcellular Localization

The subcellular localization of Draflazine is not fully known. Given its role as an ENT1 inhibitor, it’s likely that Draflazine localizes to areas where ENT1 is present. ENT1 is typically found in the cell membrane, suggesting that Draflazine may also localize to this area to exert its effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Draflazin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 4-Amino-2,6-dichloranilin mit 5,5-Bis(4-fluorphenyl)pentansäure beinhaltet, gefolgt von einer Cyclisierung mit Piperazin und anschließender Acylierung. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Ethanol, wobei die Reaktionstemperaturen zwischen 25 °C und 80 °C gehalten werden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie die Laborsynthese, die jedoch für höhere Ausbeuten und Reinheit optimiert ist. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Draflazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Die Verbindung kann zu ihren Aminderivaten reduziert werden.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Amino- und Chlorogruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Natriumhydroxid und verschiedene Alkylhalogenide werden eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, wie z. B. seine Oxide, Amine und substituierten Analoga .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dipyridamol: Ein weiterer Nukleosidtransportinhibitor mit ähnlichen kardioprotektiven Eigenschaften.

Einzigartigkeit

Draflazin ist einzigartig in seiner hohen Selektivität für den equilibrativen Nukleosidtransporter 1 gegenüber dem equilibrativen Nukleosidtransporter 2, wodurch es besonders effektiv ist, die Adenosinspiegel in bestimmten Geweben zu modulieren .

Eigenschaften

IUPAC Name |

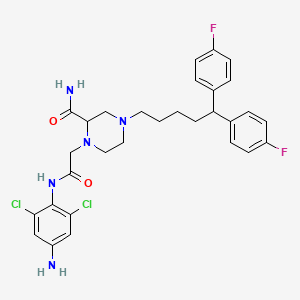

1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMYIWLIESDFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33Cl2F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869655 | |

| Record name | 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120770-34-5 | |

| Record name | Draflazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120770-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Draflazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DRAFLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Draflazine exerts its pharmacological effects by binding to and inhibiting equilibrative nucleoside transporter 1 (ENT1) [, ]. This inhibition prevents the cellular uptake of adenosine, leading to an increase in its extracellular concentration [, , ]. This elevation in adenosine levels can then activate adenosine receptors (primarily A1 and A2A subtypes), triggering various downstream effects depending on the tissue and receptor subtype involved [, , , , , , ].

ANone: The provided abstracts primarily focus on the pharmacological aspects of Draflazine and do not provide detailed information about its material compatibility, stability under various conditions, or specific applications beyond its therapeutic potential.

A: Draflazine is not a catalyst. It functions as an inhibitor of ENT1, meaning it binds to the transporter and hinders its function, rather than catalyzing a chemical reaction [, , ].

A: While the abstracts don't provide explicit details on computational studies, one study mentions the development of a physiological red blood cell kinetic model to understand the relationship between adenosine breakdown inhibition and nucleoside transporter occupancy by Draflazine []. This suggests the use of computational modeling in understanding Draflazine's pharmacokinetics.

A: Research indicates that specific structural features of Draflazine are crucial for its interaction with ENT1. Studies involving Draflazine analogues and chimeric constructs between human and rat ENT1 have identified transmembrane segments 3-6 as crucial for binding to coronary vasodilator drugs, including Draflazine [, ]. Mutations at specific residues within ENT1, such as Trp29, significantly influence the binding affinity of Draflazine and its analogues []. Additionally, research on the stereoselectivity of Draflazine enantiomers revealed that the (-) enantiomer, Draflazine, exhibits higher potency in inhibiting nucleoside transport and exerts cardioprotective effects, while the (+) enantiomer lacks these properties []. This highlights the importance of stereochemistry in Draflazine's biological activity.

ANone: The provided abstracts do not delve into the specific stability challenges of Draflazine or describe formulation strategies employed to enhance its stability, solubility, or bioavailability.

ANone: The provided abstracts primarily focus on the pharmacological research of Draflazine and do not discuss SHE regulations, risk minimization procedures, or responsible practices associated with its development or handling.

A: Draflazine exhibits non-linear pharmacokinetics, largely due to its capacity-limited binding to the nucleoside transporter located on red blood cells [, ]. This binding significantly influences its distribution and elimination. The compound exhibits a long terminal half-life in blood (approximately 24 hours) [], but a much shorter half-life in plasma (around 10.7 hours) due to its extensive binding to red blood cells. Interestingly, the relationship between Draflazine concentration and its pharmacodynamic effect, namely adenosine breakdown inhibition (ABI), is also non-linear and follows a sigmoidal Emax model []. This means a high degree of transporter occupancy by Draflazine is needed to achieve substantial ABI.

ANone: Draflazine demonstrated efficacy in various experimental settings:

- Augmented Vasodilation: In human studies, Draflazine enhanced the vasodilatory response to adenosine in the forearm without causing significant systemic effects [, ]. This suggests potential in enhancing adenosine-mediated cardioprotection.

- Cardioprotection in Animal Models: Draflazine showed cardioprotective effects in animal models of myocardial ischemia. It improved functional recovery, reduced ischemic contracture, and decreased creatine kinase release, indicating a reduction in myocardial damage [, , ].

- Antihyperalgesic Activity: Draflazine displayed antihyperalgesic activity in guinea pig models of inflammatory pain. It effectively reversed mechanical and thermal hyperalgesia, likely mediated by enhancing endogenous adenosine levels [].

- Increased Tissue Blood Flow: In rabbit models, Draflazine increased blood flow in contracting skeletal muscle, suggesting a potential mechanism for its therapeutic effect in conditions like intermittent claudication [].

ANone: The provided abstracts do not mention specific resistance mechanisms to Draflazine or its relation to cross-resistance with other compounds or drug classes.

A: While the provided research highlights the potential therapeutic benefits of Draflazine, they do not provide comprehensive data on its toxicology, long-term effects, or overall safety profile. One study mentioned that high caffeine levels in humans could potentially reduce the beneficial effects of Draflazine on myocardial function [], suggesting a possible interaction that requires further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.